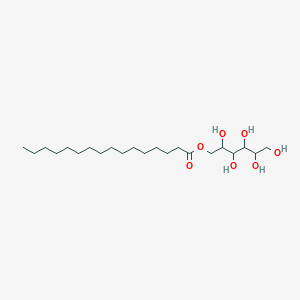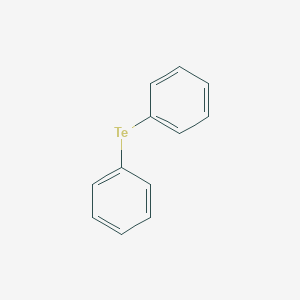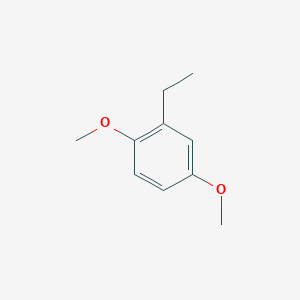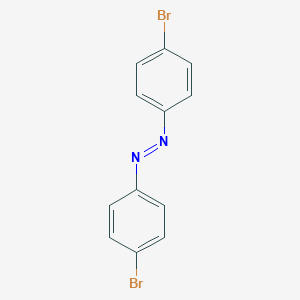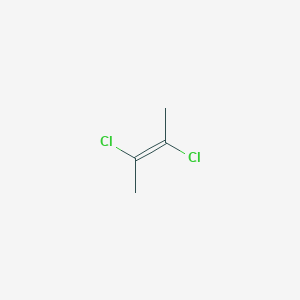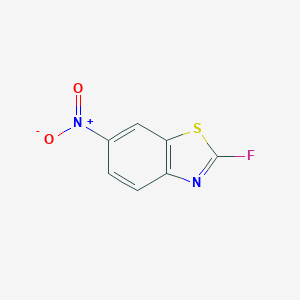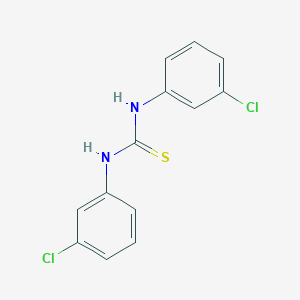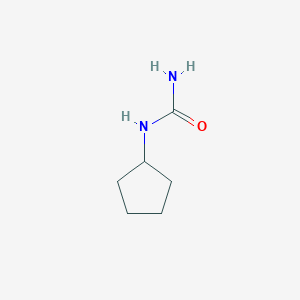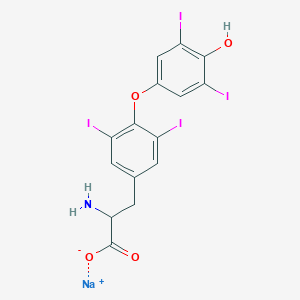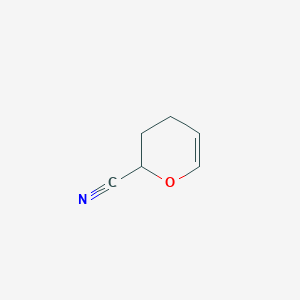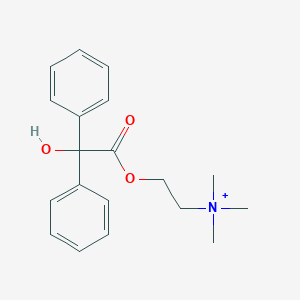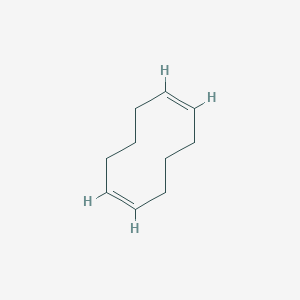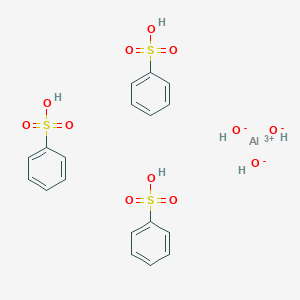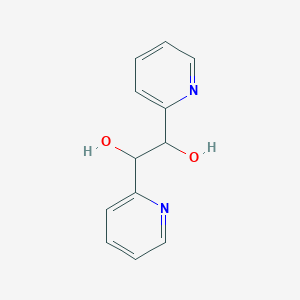
1,2-Dipyridin-2-ylethane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dipyridin-2-ylethane-1,2-diol (DPD) is a chemical compound that belongs to the family of chelating agents. It is a bidentate ligand that can form stable complexes with metal ions. DPD has been extensively studied for its potential applications in various fields, including chemistry, biology, and medicine.
作用機序
1,2-Dipyridin-2-ylethane-1,2-diol acts as a chelating agent by forming stable complexes with metal ions. The mechanism of action of 1,2-Dipyridin-2-ylethane-1,2-diol involves the formation of a coordination complex between 1,2-Dipyridin-2-ylethane-1,2-diol and a metal ion. This complex can then interact with other molecules in the system, leading to various biochemical and physiological effects.
生化学的および生理学的効果
1,2-Dipyridin-2-ylethane-1,2-diol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1,2-Dipyridin-2-ylethane-1,2-diol can inhibit the growth of cancer cells by inducing apoptosis. 1,2-Dipyridin-2-ylethane-1,2-diol has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 1,2-Dipyridin-2-ylethane-1,2-diol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
1,2-Dipyridin-2-ylethane-1,2-diol has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity and high yield. 1,2-Dipyridin-2-ylethane-1,2-diol is also stable and can be stored for long periods without degradation. However, 1,2-Dipyridin-2-ylethane-1,2-diol has some limitations for lab experiments. It can form complexes with other molecules in the system, leading to potential interference with the desired reaction. In addition, 1,2-Dipyridin-2-ylethane-1,2-diol can be toxic at high concentrations, which can limit its use in some experiments.
将来の方向性
There are several future directions for the study of 1,2-Dipyridin-2-ylethane-1,2-diol. One area of research is the development of new metal complexes using 1,2-Dipyridin-2-ylethane-1,2-diol as a ligand for catalytic reactions. Another area of research is the study of the potential applications of 1,2-Dipyridin-2-ylethane-1,2-diol in cancer therapy and imaging. In addition, the study of the neuroprotective effects of 1,2-Dipyridin-2-ylethane-1,2-diol can lead to the development of new treatments for neurodegenerative diseases. Finally, the study of the potential interactions between 1,2-Dipyridin-2-ylethane-1,2-diol and other molecules in the system can lead to a better understanding of the role of metal ions in biological systems.
Conclusion
In conclusion, 1,2-Dipyridin-2-ylethane-1,2-diol is a promising compound with potential applications in various fields, including chemistry, biology, and medicine. It is easy to synthesize and can form stable complexes with metal ions. 1,2-Dipyridin-2-ylethane-1,2-diol has been shown to have various biochemical and physiological effects, including anti-inflammatory and neuroprotective effects. However, 1,2-Dipyridin-2-ylethane-1,2-diol has some limitations for lab experiments, including potential interference with other molecules in the system and toxicity at high concentrations. There are several future directions for the study of 1,2-Dipyridin-2-ylethane-1,2-diol, including the development of new metal complexes and the study of its potential applications in cancer therapy and imaging.
合成法
1,2-Dipyridin-2-ylethane-1,2-diol can be synthesized through a two-step process. The first step involves the reaction of 2-pyridinecarboxaldehyde with ethyl acetoacetate to form 1,2-dipyridin-2-ylethane-1,2-dione. The second step involves the reduction of the dione using sodium borohydride to form 1,2-Dipyridin-2-ylethane-1,2-diol. The synthesis method has been optimized to yield high purity and high yields of 1,2-Dipyridin-2-ylethane-1,2-diol.
科学的研究の応用
1,2-Dipyridin-2-ylethane-1,2-diol has been used extensively in scientific research due to its ability to form stable complexes with metal ions. It has been used in various fields, including chemistry, biology, and medicine. In chemistry, 1,2-Dipyridin-2-ylethane-1,2-diol has been used as a ligand in the synthesis of metal complexes for catalytic reactions. In biology, 1,2-Dipyridin-2-ylethane-1,2-diol has been used to study metal ion transport and homeostasis. In medicine, 1,2-Dipyridin-2-ylethane-1,2-diol has been studied for its potential applications in cancer therapy and imaging.
特性
CAS番号 |
1141-05-5 |
|---|---|
製品名 |
1,2-Dipyridin-2-ylethane-1,2-diol |
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC名 |
1,2-dipyridin-2-ylethane-1,2-diol |
InChI |
InChI=1S/C12H12N2O2/c15-11(9-5-1-3-7-13-9)12(16)10-6-2-4-8-14-10/h1-8,11-12,15-16H |
InChIキー |
HVIBJFDEUPZPPC-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(C(C2=CC=CC=N2)O)O |
正規SMILES |
C1=CC=NC(=C1)C(C(C2=CC=CC=N2)O)O |
その他のCAS番号 |
1141-05-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



